molecular formula C21H17ClF6N2O2 B606537 1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide CAS No. 1207113-88-9

1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide

Numéro de catalogue B606537
Numéro CAS: 1207113-88-9
Poids moléculaire: 478.82
Clé InChI: KIGLPXRFIWBAEQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The Rho family of small GTPases play an important role in transduction of cell signaling events associated with several human cancers. CCG-1423 is a specific inhibitor of Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription. The site of inhibition in the pathway is not precisely defined but CCG-1423 appears to act on some aspect of the interaction of SRF with its transcriptional cofactor megakaryoblastic leukemia 1 (MKL1) at a point upstream of DNA binding. CCG-100602 is a CCG-1423 analog developed for improved selectivity, potency, and attenuated cytotoxicity relative to its parent compound. CCG-100602 inhibits RhoA/C-mediated, SRF-driven luciferase expression in PC-3 prostate cancer cells with an IC50 value of 9.8 µM. At 100 μM, CCG-100602 demonstrates 72% inhibition of PC-3 cell invasion into a Matrigel model of metastasis, exhibiting an efficacy:toxicity profile superior to that of CCG-1423 at 10 μM.
CCG-100602 inhibits RhoA/C-mediated, SRF-driven luciferase expression in PC-3 prostate cancer cells with an IC50 value of 9.8 µM.

Applications De Recherche Scientifique

Inhibition of SRF/Myocardin Signaling Pathway

CCG-100602 has been found to inhibit the SRF/myocardin signaling pathway . This pathway plays a pivotal role in the mechanical properties of aortic vascular smooth muscle cells (VSMCs) and is a key contributor to aortic stiffening in hypertension . By inhibiting this pathway, CCG-100602 can reduce aortic VSMC stiffening and potentially serve as a therapeutic strategy for the treatment of hypertension .

Reduction of Aortic Stiffness in Hypertension

CCG-100602 has been shown to reduce the stiffening of aortic VSMCs derived from spontaneously hypertensive rats (SHR) by inhibiting the SRF/myocardin interaction . It also abrogates the increased aortic wall stiffness in SHR rats in vivo . This suggests that CCG-100602 could be used to treat hypertension by targeting the cellular contributors to aortic stiffness .

Inhibition of Rho/MKL1/SRF Pathway-Mediated Transcription

CCG-100602 has similar efficacy against Rho/MKL1/SRF pathway-mediated transcription as CCG-1423, albeit at a reduced potency . This pathway is involved in various biological processes, including microtubule dynamics, gene transcription, actin cytoskeleton organization, cell cycle progression, oncogenic transformation, and epithelial wound repair .

Reduced Cytotoxicity

CCG-100602 is an analog of CCG-1423 with significantly less cytotoxicity . This makes it a safer alternative for research and potential therapeutic applications .

Potential Use in Cancer Research

CCG-100602 has been shown to have an IC50 of 9.8 μM for PC-3 prostate cancer cells . This suggests that it could be used in cancer research, particularly in the study of prostate cancer .

Inhibition of Rho Pathway

CCG-100602 is a Rho pathway inhibitor . The Rho pathway plays a key role in various biological processes, including microtubule dynamics, gene transcription, actin cytoskeleton organization, cell cycle progression, oncogenic transformation, and epithelial wound repair .

Propriétés

IUPAC Name

1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF6N2O2/c22-16-3-5-17(6-4-16)29-18(31)12-2-1-7-30(11-12)19(32)13-8-14(20(23,24)25)10-15(9-13)21(26,27)28/h3-6,8-10,12H,1-2,7,11H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQCFMZWVKQBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.